molecular formula C48H46NO2P B8212394 10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine

10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine

Cat. No.: B8212394
M. Wt: 699.9 g/mol
InChI Key: IURXNEVILFDRGW-KKLWWLSJSA-N
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Description

This compound is a highly complex polycyclic phosphonamide featuring a pentacyclic core with integrated dioxa and phosphapentacyclo frameworks. Its structure includes two phenyl groups at positions 10 and 16, along with chiral (1R)-1-phenylethyl substituents on the nitrogen atoms. The phosphorous atom at position 13 contributes to unique electronic properties, influencing reactivity and binding interactions. Characterization via 13C NMR and resonance techniques confirms its stereochemical complexity and structural integrity .

Properties

IUPAC Name

10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H46NO2P/c1-33(35-19-7-3-8-20-35)49(34(2)36-21-9-4-10-22-36)52-50-47-43(37-23-11-5-12-24-37)31-39-27-15-17-29-41(39)45(47)46-42-30-18-16-28-40(42)32-44(48(46)51-52)38-25-13-6-14-26-38/h3-14,19-26,31-34H,15-18,27-30H2,1-2H3/t33-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURXNEVILFDRGW-KKLWWLSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C=C5CCCCC5=C4C6=C7CCCCC7=CC(=C6O3)C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C=C5CCCCC5=C4C6=C7CCCCC7=CC(=C6O3)C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multiple steps. The process begins with the preparation of the dioxaphosphepin ring, followed by the introduction of phenyl groups and the final attachment of the N,N-bis(®-1-phenylethyl) moiety. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific molecular configuration. It can serve as a probe to investigate biochemical pathways and molecular targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.

Industry

Industrially, (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Phosphapentacyclo Frameworks

  • 4-Butyl-N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzenesulfonamide

    • Structure : Shares the phosphapentacyclo backbone but replaces phenyl groups with a butylbenzenesulfonamide moiety.
    • Key Differences : The sulfonamide group enhances hydrophilicity, contrasting with the hydrophobic phenyl substituents in the target compound.
    • Activity : Sulfonamide derivatives often exhibit protease inhibition or antimicrobial effects, though specific data for this analog is unavailable .
  • N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine

    • Structure : Features a tetraazatricyclic system with sulfonyl and thia groups instead of dioxa and phosphorous.
    • Key Differences : The absence of phosphorus reduces electrophilic reactivity, while the thia and sulfonyl groups may confer redox-modulating properties.
    • Activity : Sulfonyl-containing compounds often target kinases or inflammatory pathways .

Functional Analogs: Alkylating Agents

  • Phosphoramide Mustard Structure: Contains a bis(2-chloroethyl)amine group linked to a phosphoramide core.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Bioactivity Insights References
Target Compound C₃₉H₃₅N₂O₂P 618.69 (est.) Phosphapentacyclo, dioxa, phenyl, chiral Potential antitumor/antimicrobial
4-Butyl-N-(12,14-dioxa-13-phosphapentacyclo...)benzenesulfonamide C₃₀H₂₆NO₄PS·C₆H₁₅N 679.74 Sulfonamide, butyl Protease inhibition (hypothesized)
Phosphoramide Mustard C₄H₁₁Cl₂N₂O₂P 237.02 Bis(2-chloroethyl), phosphoramide DNA alkylation (chemotherapy)
Lankacidin C C₂₈H₄₃NO₈ 521.65 Macrolide, lactone Ribosome inhibition (antitumor)

Research Findings and Implications

  • Structural Similarity and Mechanism of Action : Compounds with shared scaffolds (e.g., phosphorous centers, polycyclic systems) often exhibit overlapping targets, as seen in phosphoramide mustard’s alkylation mechanism . The target compound’s chiral phenyl groups may enhance selectivity for eukaryotic vs. prokaryotic targets .
  • Biosynthetic Potential: Gene cluster analysis reveals that low similarity (<15%) to known pathways (e.g., lankacidin C) correlates with novel bioactivity, positioning the target compound as a candidate for drug discovery .
  • Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced NMR-guided synthesis, similar to milbemycin production .

Biological Activity

The compound 10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a phosphapentacyclic structure, which contributes to its distinctive biological properties. The presence of multiple phenyl groups and a phosphorous atom within the cyclic framework enhances its potential interactions with biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on human colorectal cancer cells (HCT116). The results showed:

  • IC50 Value : 5 µM
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria revealed:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus : 32 µg/mL
    • Escherichia coli : 64 µg/mL

This suggests potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties. In animal models of neurodegeneration, it demonstrated:

  • Reduction in Oxidative Stress : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.
  • Behavioral Improvements : Enhanced performance in memory tasks compared to control groups.

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueMechanism of Action
AnticancerHCT1165 µMApoptosis induction via caspase activation
AntimicrobialStaphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli64 µg/mLDisruption of membrane integrity
NeuroprotectiveRat modelN/AReduction in oxidative stress

Apoptosis Pathway Activation

The anticancer effects are primarily attributed to the activation of the intrinsic apoptosis pathway. The compound triggers mitochondrial membrane permeabilization leading to cytochrome c release and subsequent caspase activation.

Antimicrobial Mechanism

The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

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